
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Vue d'ensemble
Description
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, commonly known as THD, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. THD is a bicyclic compound that contains a diazepine ring and two hydroxyl groups. Its chemical structure makes it an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. In
Applications De Recherche Scientifique
THD has a wide range of scientific research applications, including its use as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. THD can be used to synthesize drugs such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It can also be used as a precursor for the synthesis of insecticides and herbicides. THD has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of THD is not well understood. However, it is believed that THD acts as a nucleophile and can form covalent bonds with various electrophilic species. THD has been shown to react with aldehydes, ketones, and epoxides, suggesting that it may have potential as a reagent in organic synthesis.
Biochemical and Physiological Effects:
THD has been shown to have various biochemical and physiological effects. In vitro studies have shown that THD can inhibit the growth of cancer cells and induce apoptosis. THD has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that THD can reduce the severity of colitis in mice.
Avantages Et Limitations Des Expériences En Laboratoire
THD has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using readily available reagents. THD is also relatively non-toxic and has low environmental impact. However, THD has some limitations for lab experiments. It is hygroscopic and can absorb moisture from the air, which can affect its purity and stability. THD is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for research on THD. One direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and potential applications as a reagent in organic synthesis. Further research is also needed to fully understand the biochemical and physiological effects of THD and its potential use as a therapeutic agent. Additionally, the development of new synthesis methods for THD could lead to more efficient and cost-effective production of this important compound.
Méthodes De Synthèse
THD can be synthesized through various methods, including the reaction of 1,2-diaminopropane with 2-chloro-1-propanol, the reduction of 1,4-diketones with sodium borohydride, and the cyclization of N-acyl amino alcohols. Among these methods, the reaction of 1,2-diaminopropane with 2-chloro-1-propanol is the most commonly used method to synthesize THD. This method involves the reaction of 1,2-diaminopropane with 2-chloro-1-propanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
3-[4-(3-hydroxypropyl)-1,4-diazepan-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDLBVWXHCAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CCCO)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941880 | |
| Record name | 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
CAS RN |
19970-80-0 | |
| Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19970-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019970800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(1,4-Diazepane-1,4-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



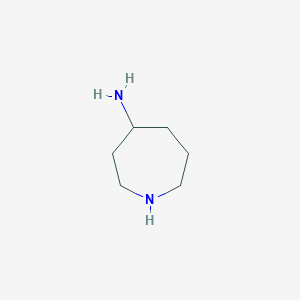
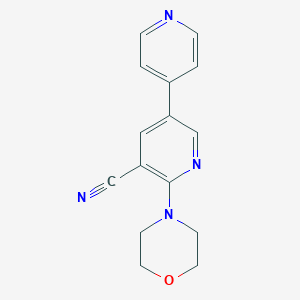

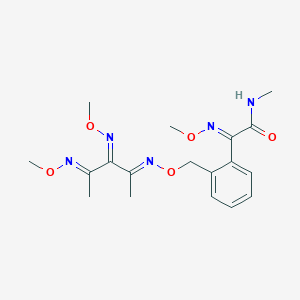
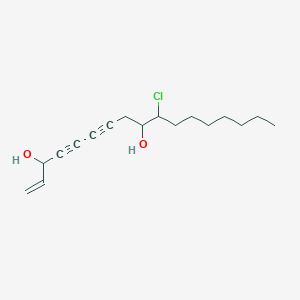
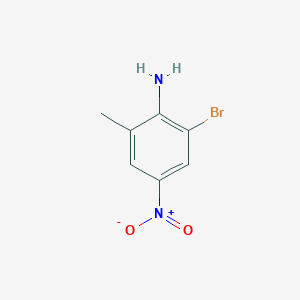
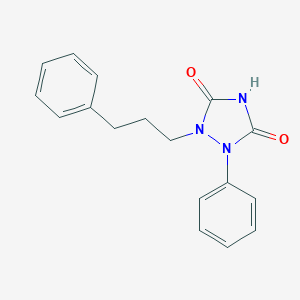
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
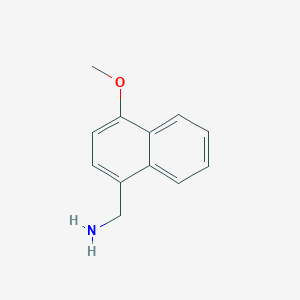
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
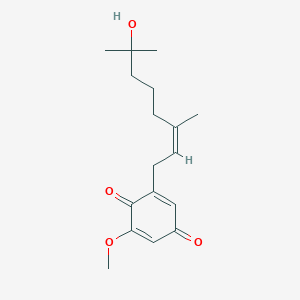

![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
